An In-depth Technical Guide to the Structure of 2'-O,4'-C-Methylenecytidine
An In-depth Technical Guide to the Structure of 2'-O,4'-C-Methylenecytidine
Introduction
2'-O,4'-C-Methylenecytidine is a synthetically modified nucleoside analogue that belongs to the class of bridged nucleic acids (BNAs), also widely known as locked nucleic acids (LNAs).[1][2][3] Its defining structural feature is a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar ring. This covalent linkage creates a bicyclic structure that "locks" the furanose ring into a specific, high-affinity conformation.[2][4][5] This pre-organized structure gives oligonucleotides containing these analogues unprecedented binding affinity for complementary DNA and RNA strands and enhanced stability against nuclease degradation.[1][5] These properties make 2'-O,4'-C-Methylenecytidine and related BNA/LNA monomers invaluable tools for researchers and drug development professionals, particularly in the design of antisense oligonucleotides, siRNAs, and diagnostic probes.
Molecular Structure and Conformation
The fundamental structure of 2'-O,4'-C-Methylenecytidine consists of a standard cytosine base attached to a modified ribofuranose sugar. The key modification is the methylene bridge (-CH₂-) that forms a second, five-membered ring, effectively creating a 2',4'-bicyclic system.
1.1 The Bicyclic Sugar Moiety
In natural deoxyribonucleosides and ribonucleosides, the furanose ring is flexible and can adopt various conformations, primarily the C2'-endo (S-type, common in B-DNA) and C3'-endo (N-type, common in A-RNA) puckers. The methylene bridge in 2'-O,4'-C-Methylenecytidine sterically constrains this flexibility, locking the sugar pucker into a rigid N-type conformation.[2][3][4][6] This N-type conformation mimics the geometry of ribonucleosides within an A-form RNA duplex, which is a common target for therapeutic oligonucleotides.[3][6]
This conformational locking pre-organizes the phosphate (B84403) backbone of an oligonucleotide, reducing the entropic penalty upon hybridization and leading to a significant increase in thermal stability when bound to a complementary strand.[5]
Caption: Logical relationship of components in 2'-O,4'-C-Methylenecytidine.
Structural and Biophysical Data
Table 2.1: Conformational Parameters of BNA/LNA Analogues
| Parameter | Value | Significance | Reference |
| Sugar Pucker | N-type (C3'-endo) | Mimics the conformation found in A-form RNA duplexes, enhancing binding affinity to RNA targets. | [3][6] |
| Pseudorotation Phase Angle (P) | 17° - 23° | This range is characteristic of a canonical N-type conformation. | [6] |
| Puckering Amplitude (νmax) | 38° - 49° | Indicates the degree of out-of-plane puckering of the sugar ring. | [6] |
Table 2.2: Biophysical Properties of BNA/LNA-Modified Oligonucleotides
| Property | Value | Significance | Reference |
| Thermal Stability (ΔTm) | +4.3 to +5.0 °C per modification | A significant increase in the melting temperature of triplexes formed with double-stranded DNA, indicating much stronger binding. | [5] |
| Nuclease Resistance | Greatly Enhanced | The bicyclic structure provides steric hindrance against enzymatic degradation, increasing the in vivo half-life of therapeutic oligonucleotides. | [1] |
| Binding Affinity (Ka) | >300-fold increase | The binding constant of a BNA-modified oligonucleotide to its target can be several hundred times higher than its natural counterpart. | [5] |
Experimental Protocols
The synthesis and structural verification of 2'-O,4'-C-Methylenecytidine and its derivatives involve multi-step organic synthesis followed by rigorous analytical characterization.
3.1 General Synthesis of 2'-O,4'-C-Methylenecytidine Phosphoramidite (B1245037)
The synthesis of the phosphoramidite monomer, which is the building block for automated solid-phase oligonucleotide synthesis, is a complex process. The following is a generalized workflow based on established methodologies.
-
Protection of Cytidine (B196190): Start with a commercially available cytidine. The exocyclic amine of the cytosine base and the 3'- and 5'-hydroxyl groups of the ribose are protected using standard protecting groups (e.g., benzoyl for the base, TBDMS or DMTr for hydroxyls).
-
Introduction of 2'-O and 4'-C Functionality: The 2'- and 4'- positions are chemically modified to prepare them for the bridging reaction. This often involves oxidation at the 4'-position to introduce a reactive group.
-
Intramolecular Cyclization: The key step involves an intramolecular reaction to form the methylene bridge between the 2'-oxygen and the 4'-carbon, creating the bicyclic system.
-
5'-Hydroxyl Deprotection and Reprotection: The 5'-hydroxyl protecting group is selectively removed and replaced with an acid-labile dimethoxytrityl (DMTr) group, which is essential for solid-phase synthesis.
-
3'-Phosphitylation: The final step is the reaction of the free 3'-hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to yield the final phosphoramidite monomer.
Caption: General workflow for synthesizing a BNA/LNA phosphoramidite.
3.2 Structural Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure at each synthetic step. For the final product, specific NMR analyses are used to verify the locked conformation. The absence of observable coupling between the H1' and H2' protons (J₁,₂ ≈ 0 Hz) in ¹H NMR spectra is a hallmark of the N-type sugar pucker.[1] Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed for complete assignment of all protons and carbons.
-
X-ray Crystallography: To obtain definitive, high-resolution 3D structural data, the synthesized monomer is crystallized. X-ray diffraction analysis of a suitable single crystal provides precise measurements of bond lengths, bond angles, and torsional angles, which can be used to calculate the exact sugar pucker conformation (P and νmax values).[6][7]
Mechanism of Action and Cellular Pathway Illustration
The primary mechanism of action for 2'-O,4'-C-Methylenecytidine is not pharmacological but structural. When incorporated into an oligonucleotide, it pre-organizes the sugar-phosphate backbone into an A-form helical geometry. This reduces the entropic cost of binding to a target strand, resulting in a dramatic increase in hybridization affinity.[2][5]
While 2'-O,4'-C-Methylenecytidine is primarily a structural tool, other modified nucleosides, such as 2'-C-methylcytidine derivatives, are designed as prodrugs that require intracellular activation. The metabolic pathway of a related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine, serves as an excellent model for the intracellular activation of nucleoside analogues.[8][9] This pathway involves sequential phosphorylation to form the active triphosphate, which can then act as a competitive inhibitor or a chain terminator for viral polymerases.[8][9][10]
Caption: Illustrative metabolic activation pathway for a nucleoside analogue.
Conclusion
2'-O,4'-C-Methylenecytidine represents a cornerstone of modern therapeutic oligonucleotide chemistry. Its defining feature—a methylene bridge that locks the sugar into a rigid N-type conformation—confers superior hybridization affinity and nuclease resistance. This unique structure has been thoroughly characterized by biophysical and structural methods, confirming its role in pre-organizing oligonucleotides for enhanced target binding. The principles of its synthesis and its structural impact provide a powerful platform for the rational design of next-generation nucleic acid-based therapeutics and advanced molecular probes.
References
- 1. scispace.com [scispace.com]
- 2. 2'-O,4'-C-Methylene-Bridged Nucleic Acids Stabilize Metal-Mediated Base Pairing in a DNA Duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2'-O,4'-C-Methylene bridged nucleic acid (2',4'-BNA): synthesis and triplex-forming properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
